molecular formula C11H10BrNO2 B1416999 Methyl 6-bromo-3-cyano-2-methylphenylacetate CAS No. 1805190-30-0

Methyl 6-bromo-3-cyano-2-methylphenylacetate

Cat. No. B1416999
M. Wt: 268.11 g/mol
InChI Key: YCERXJCUSFXJGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-bromo-3-cyano-2-methylphenylacetate, or MBBCMPA, is an organic compound with a wide range of applications in scientific research. It is a colorless solid with a melting point of about 60°C and a boiling point of about 135°C. MBBCMPA has been used in a variety of research applications, including organic synthesis, drug design, and biochemical research.

Scientific Research Applications

MBBCMPA is used in a variety of scientific research applications. It has been used as a starting material for the synthesis of a variety of organic compounds, including drugs and pharmaceuticals. It has also been used as a reagent in the synthesis of a variety of other compounds, including polymers and polysaccharides. In addition, MBBCMPA has been used as a ligand in the synthesis of metal complexes, and as a catalyst in organic reactions.

Mechanism Of Action

The mechanism of action of MBBCMPA is not well understood. However, it is believed to act as a Lewis base, forming a complex with a variety of metals. This complex is believed to be responsible for the catalytic activity of MBBCMPA in organic reactions. In addition, it is believed to interact with nucleophiles, such as amines, to form stable complexes.

Biochemical And Physiological Effects

The biochemical and physiological effects of MBBCMPA are not well understood. However, it is believed to be non-toxic and non-mutagenic. In addition, it is believed to be non-irritating to the skin and eyes, and has no known adverse effects on the environment.

Advantages And Limitations For Lab Experiments

The advantages of using MBBCMPA in laboratory experiments include its low cost, low toxicity, and its ability to form stable complexes with a variety of metals. However, it is important to note that MBBCMPA is a highly reactive compound and must be handled with care. In addition, it is not very soluble in water and must be used in an organic solvent.

Future Directions

The potential future directions for MBBCMPA research include its use in the synthesis of new drugs and pharmaceuticals, its use as a catalyst in organic reactions, and its use as a reagent in the synthesis of polymers and polysaccharides. In addition, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects.

properties

IUPAC Name

methyl 2-(6-bromo-3-cyano-2-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-7-8(6-13)3-4-10(12)9(7)5-11(14)15-2/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCERXJCUSFXJGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1CC(=O)OC)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-bromo-3-cyano-2-methylphenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.